1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine
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Overview
Description
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C₁₃H₂₂N₄ and a molecular weight of 234.34 g/mol . This compound features a piperazine ring, a pyridine ring, and a propan-1-amine group, making it a versatile molecule in various fields of research and industry.
Preparation Methods
The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting product is then deprotected to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions: Reagents such as sodium hydride, acetic anhydride, and various catalysts are often used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . It may also inhibit certain enzymes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antibacterial activity.
1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative used as an intermediate in pharmaceutical synthesis.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar in structure, this compound is used in the development of anti-tubercular agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H22N4/c1-3-12(14)11-8-10(2)13(16-9-11)17-6-4-15-5-7-17/h8-9,12,15H,3-7,14H2,1-2H3 |
InChI Key |
GSNDNEGNUUQFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCNCC2)N |
Origin of Product |
United States |
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